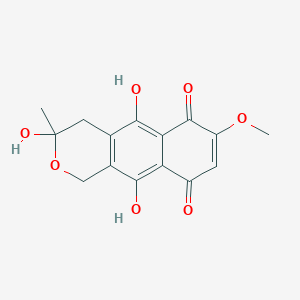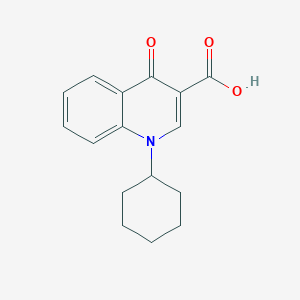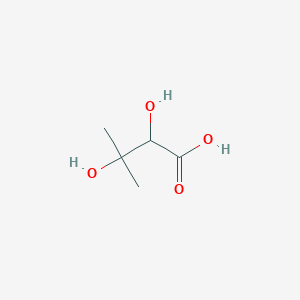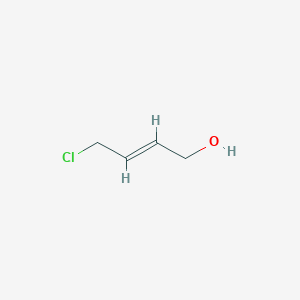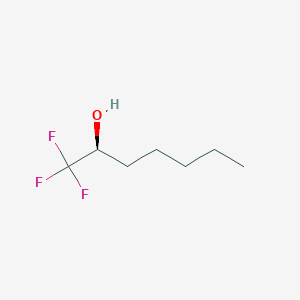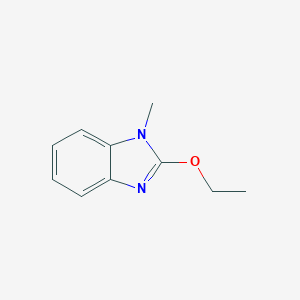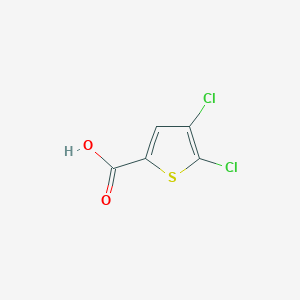
4-Bromphenoxyessigsäure
Übersicht
Beschreibung
(4-Bromophenoxy)acetic acid, also referred to as 4-BPA, is an organic compound with a wide range of applications in the scientific and industrial research fields. It is a brominated derivative of phenoxyacetic acid, and is typically used as a reagent in organic synthesis. Due to its high reactivity, 4-BPA is often used as a building block in the synthesis of various compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used in the development of new materials, such as polymers and resins.
Wissenschaftliche Forschungsanwendungen
Landwirtschaft: Pflanzenwachstumsregulation
4-Bromphenoxyessigsäure wird als Pflanzenwachstumsregulator (PGR) verwendet, um die Produktivität und Qualität der Pflanzen zu verbessern. Sie ist besonders effektiv bei der Unkrautbekämpfung, der Beschleunigung des Pflanzenwachstums und der Verbesserung der Fruchtansatzraten . Die Verwendung der Verbindung in der Landwirtschaft erstreckt sich auf den Einsatz in Biosensoren zum Nachweis von PGRs in Pflanzen, um die Qualitätsüberwachung zu gewährleisten .
Medizin: Radiopharmazeutika
In der medizinischen Forschung dient this compound als Vorläufer bei der Synthese von radiojodierten Phenoxyessigsäurederivaten. Diese Derivate haben potentielle Anwendungen als Radiopharmazeutika, die in der diagnostischen Bildgebung und der gezielten Strahlentherapie von entscheidender Bedeutung sind .
Umweltwissenschaften: Biosensorik
Die elektrochemischen Eigenschaften der Verbindung machen sie für die Umweltüberwachung geeignet. Ein elektrochemischer Sensor aus einem mit CeO2 dekorierten, elektrochemisch exfoliierten Graphitverbundstoff wurde für den empfindlichen Nachweis von this compound entwickelt, der zur Überwachung von Pflanzenwachstumsregulatoren im landwirtschaftlichen Abwasser eingesetzt werden kann und zur Umweltschutzbemühungen beiträgt .
Analytische Chemie: Elektrochemische Sensorik
This compound ist mit elektrochemischen Methoden nachweisbar, die für die analytische Chemie unerlässlich sind. Der Nachweis der Verbindung unterstützt die Qualitätskontrolle landwirtschaftlicher Produkte durch die Überwachung des PGR-Gehalts. Dies stellt sicher, dass die Pflanzen für den Verzehr sicher sind und keine übermäßigen chemischen Behandlungen aufweisen .
Materialwissenschaften: Sensorentwicklung
In der Materialwissenschaft ist this compound an der Entwicklung von fortschrittlichen Sensoren beteiligt. Der oben erwähnte CeO2/eGr-Verbundsensor demonstriert die Nützlichkeit der Verbindung bei der Herstellung von Geräten mit hoher Empfindlichkeit und Spezifität für den Nachweis von PGRs, die in verschiedenen Materialanwendungen eingesetzt werden können .
Biochemie: Induktion der Enzymaktivität
Biochemisch wirkt this compound als chemischer Elicitor, der die β-Glucuronidase (GUS)-Aktivität in Reis induzieren kann. Diese Aktivität ist von Bedeutung für die Untersuchung der Genexpression und Enzymfunktion in der Pflanzenbiochemie und liefert Einblicke in die Pflanzenphysiologie und gentechnische Verfahren .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEBGAQWWSUOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062034 | |
| Record name | Acetic acid, (4-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1878-91-7 | |
| Record name | 2-(4-Bromophenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Bromophenoxy)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(4-bromophenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (4-bromophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4-Bromophenoxy)acetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM8SNH9TP7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-Bromophenoxyacetic acid?
A: 4-Bromophenoxyacetic acid is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 247.07 g/mol. While the provided abstracts don't provide detailed spectroscopic data, research indicates characteristic peaks in infrared (FT-IR) and Raman spectra, which can be analyzed to identify functional groups and structural features [].
Q2: How is 4-Bromophenoxyacetic acid detected and quantified in real-world samples?
A: A recent study demonstrated the electrochemical determination of 4-Bromophenoxyacetic acid using a CeO2-decorated electrochemical exfoliated graphene (eGr) composite sensor []. This sensor proved effective in detecting the compound in apple juice, highlighting its potential for monitoring plant growth regulators in agricultural products.
Q3: What are the applications of 4-Bromophenoxyacetic acid derivatives in medicinal chemistry?
A: Research indicates that 4-Bromophenoxyacetic acid serves as a precursor for synthesizing various benzimidazole derivatives [, , , , ]. These derivatives exhibit promising antibacterial and antifungal activities in vitro, making them potential candidates for developing new antimicrobial agents.
Q4: Have any studies investigated the structure-activity relationship (SAR) of 4-Bromophenoxyacetic acid derivatives?
A: While the provided abstracts don't delve into specific SAR studies, research on synthesizing N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole derivatives explores how modifications to the benzimidazole ring impact antimicrobial activity [, ]. This suggests ongoing efforts to understand the relationship between structure and biological activity in this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




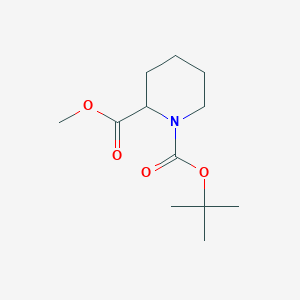
![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
